
UNC7145
Description
Contextualizing UNC7145 within Chemical Epigenetics Research
This compound as a Negative Control for UNC6934
In the pursuit of understanding NSD2's biological functions, the chemical probe UNC6934 has proven to be an invaluable tool. UNC6934 is a potent and selective antagonist specifically targeting the N-terminal PWWP (PWWP1) domain of NSD2. uni.lunih.gov Its efficacy stems from its ability to occupy the canonical H3K36me2-binding pocket of PWWP1, thereby antagonizing the interaction between PWWP1 and nucleosomal H3K36me2. uni.lunih.gov Research has demonstrated that UNC6934 binds to NSD2-PWWP1 with a dissociation constant (K_d) ranging from 80 to 92 nM, exhibiting high selectivity over 14 other PWWP domains, including NSD3-PWWP1, which is phylogenetically the closest.
The disruption of the NSD2-PWWP1 interaction by UNC6934 has been quantified with an IC50 value of 104 nM in assays measuring its effect on nucleosomal H3K36me2. Furthermore, UNC6934 selectively engages endogenous NSD2 in cells and induces the accumulation of endogenous NSD2 in the nucleolus, a phenotype that mirrors the localization defects observed in NSD2 protein isoforms resulting from multiple myeloma-associated translocations. uni.lunih.gov
Crucially, this compound serves as a well-characterized negative control for UNC6934. This compound is an inactive derivative of UNC6934, distinguished by a subtle structural modification: an iso-propyl group replaces the cyclo-propyl group present in UNC6934. This seemingly minor alteration renders this compound biologically inactive in relevant assays. Specifically, this compound demonstrates poor binding activity towards NSD2-PWWP1, with a K_d exceeding 20 µM, and is inactive in both Surface Plasmon Resonance (SPR) and NanoBret assays that measure NSD2-PWWP1 engagement and interaction with H3K36me2 nucleosomes. Competitive chemoproteomics pulldowns have further validated the distinct target engagement profiles of UNC6934 and this compound, confirming this compound's utility as a reliable negative control.
The comparative data for UNC6934 and this compound are summarized in Table 1, highlighting the significant difference in their activity against NSD2-PWWP1.
Table 1: Comparative Activity of UNC6934 and this compound Against NSD2-PWWP1
Compound | Target | Binding Affinity (K_d) | H3K36me2 Nucleosome Interaction (IC50) | Cellular Activity | Role |
UNC6934 | NSD2-PWWP1 | 80-92 nM | 104 nM - 1.09 µM | Induces nucleolar accumulation of NSD2 uni.lunih.gov | Active Chemical Probe |
This compound | NSD2-PWWP1 | > 20 µM | Inactive by NanoBret assays | Inactive | Negative Control |
The Significance of Chemical Probes in Epigenetic Research
Chemical probes are indispensable tools in modern biological research, particularly in the burgeoning field of epigenetics. These are precisely characterized small molecules that exhibit potent and selective activity against specific protein targets within cells. Their utility lies in their ability to modulate the function of target proteins, thereby enabling researchers to establish a direct link between the inhibition or activation of a particular protein and observed cellular phenotypes.
Organizations like the Structural Genomics Consortium (SGC) have been pivotal in advancing epigenetic research by openly developing and disseminating well-characterized chemical probes. These probes facilitate the exploration of target biology and therapeutic potential, serving as crucial instruments for target validation and as foundational starting points for drug discovery programs. The availability of high-quality chemical probes, including negative controls like this compound, is therefore paramount for generating reliable and reproducible data, ultimately accelerating our understanding of epigenetic processes and their implications in health and disease.
Propriétés
Formule moléculaire |
C24H23N5O4 |
---|---|
Poids moléculaire |
445.479 |
Nom IUPAC |
N-Isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide |
InChI |
InChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31) |
Clé InChI |
HUIINGSTUYTZJL-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(N2)C(OCC2=O)=C1)N(C(C)C)CC3=CC=C(C(NC4=NC=NC=C4)=O)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UNC7145; UNC-7145; UNC 7145 |
Origine du produit |
United States |
Q & A
Q. What is the role of UNC7145 in studies involving UNC6934?
this compound is a structurally related negative control compound for the NSD2-PWWP1 antagonist UNC6934. Its primary role is to validate the specificity of UNC6934 by isolating target-dependent effects. Unlike UNC6934, this compound lacks biochemical activity (e.g., no binding in SPR assays, no disruption of NSD2-PWWP1 interactions in NanoBRET assays) due to a single structural modification: replacement of a cyclopropyl group with an isopropyl group. This ensures observed cellular or biochemical effects are attributable to UNC6934’s mechanism, not off-target artifacts .
Q. How does this compound serve as a negative control in biochemical assays?
this compound is used to establish baseline responses in assays measuring NSD2-PWWP1 engagement. For example:
- In SPR assays , this compound shows no binding to NSD2-PWWP1 (Kd undetectable vs. 80 nM for UNC6934) .
- In NanoBRET cellular assays , this compound does not alter NSD2-PWWP1/H3K36me2 nucleosome interactions (IC50 >20 µM vs. 1.09 µM for UNC6934) .
- In chemical proteomics , this compound fails to compete with UNC6934-derived probes (e.g., UNC7096) for NSD2-PWWP1 binding, confirming target specificity .
Q. What experimental design considerations are necessary when using this compound?
- Concentration matching : Use this compound at the same molar concentration as UNC6934 (e.g., 5–10 µM in cellular assays) to control for solvent or vehicle effects .
- Assay validation : Include orthogonal assays (e.g., SPR, DSF, NanoBRET) to confirm this compound’s inactivity in the specific experimental system .
- Cytotoxicity controls : Verify that neither this compound nor UNC6934 induces cytotoxicity at working concentrations (e.g., ≤10 µM over 72 hours) to isolate mechanistic effects .
Advanced Research Questions
Q. How can researchers validate the inactivity of this compound across multiple assay platforms?
A multi-platform approach is critical:
- Biophysical assays : Use differential scanning fluorimetry (DSF) to confirm no thermal stabilization of NSD2-PWWP1 by this compound (ΔTm <0.5°C vs. ΔTm = ~5°C for UNC6934) .
- Competitive binding : Perform AlphaScreen assays with H3K36me2 nucleosomes; this compound does not inhibit NSD2-PWWP1 binding even at 100 µM, unlike UNC6934 (IC50 = 104 nM) .
- Proteomic profiling : Use label-free proteomics to confirm no off-target engagement by this compound in cellular lysates, contrasting with UNC6934’s selective NSD2 enrichment .
Q. What structural insights explain the lack of activity in this compound compared to UNC6934?
The cyclopropyl → isopropyl substitution in this compound disrupts critical interactions within NSD2-PWWP1’s methyl-lysine binding pocket:
- The cyclopropyl group in UNC6934 occupies a hydrophobic cavity near residue G268, which is absent in this compound. Mutagenesis (e.g., G268S) abolishes UNC6934 binding but does not affect this compound .
- Molecular dynamics simulations suggest the isopropyl group in this compound causes steric clashes, reducing binding affinity by >100-fold .
Q. How does this compound aid in distinguishing target-specific effects from off-target artifacts in cellular localization studies?
this compound controls for nonspecific effects on NSD2 subcellular localization:
- In confocal microscopy , UNC6934 (5 µM) induces nucleolar accumulation of endogenous NSD2 (Pearson correlation coefficient [PCC] = 0.45 vs. 0.15 for DMSO), while this compound shows no effect (PCC = 0.18) .
- Co-staining with nucleolar markers (e.g., fibrillarin) and RNA polymerase I inhibitors (e.g., actinomycin D) confirms UNC6934’s effect is mechanistically linked to PWWP1 antagonism, not artifacts .
Methodological Validation Tables
Q. Table 1: Key Assay Parameters for this compound Validation
Assay Type | This compound Result | UNC6934 Result | Evidence |
---|---|---|---|
SPR Binding | No binding (Kd ND) | Kd = 80 ± 18 nM | |
NanoBRET (IC50) | >20 µM | 1.09 ± 0.23 µM | |
DSF (ΔTm) | <0.5°C | ~5°C | |
Cytotoxicity (72h) | None at ≤10 µM | None at ≤10 µM |
Q. Table 2: Structural Comparison of UNC6934 vs. This compound
Feature | UNC6934 | This compound | Functional Impact |
---|---|---|---|
Cyclopropyl group | Present | Replaced with isopropyl | Loss of hydrophobic cavity binding in NSD2-PWWP1 |
Aromatic interactions | Engages F266 | No engagement | Disrupted H3K36me2 competition |
Key Research Gaps and Future Directions
- Domain cooperativity : How do other NSD2 reader domains (e.g., PHD fingers) compensate for PWWP1 antagonism? Mutagenesis studies combined with this compound/UNC6934 treatment could clarify this .
- Long-term effects : While acute cytotoxicity is absent, prolonged this compound exposure (e.g., >1 week) requires evaluation in models of NSD2-driven pathologies (e.g., multiple myeloma) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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